molecular formula C22H24 B12522381 1,1'-(2,7-Dimethylocta-1,4,7-triene-4,5-diyl)dibenzene CAS No. 652131-10-7

1,1'-(2,7-Dimethylocta-1,4,7-triene-4,5-diyl)dibenzene

Cat. No.: B12522381
CAS No.: 652131-10-7
M. Wt: 288.4 g/mol
InChI Key: XZWNKHKLLKGEDE-UHFFFAOYSA-N
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Description

1,1’-(2,7-Dimethylocta-1,4,7-triene-4,5-diyl)dibenzene: is a chemical compound known for its unique structure and properties It is characterized by the presence of a dimethylocta-triene backbone with dibenzene groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(2,7-Dimethylocta-1,4,7-triene-4,5-diyl)dibenzene can be achieved through several methods. One common approach involves the reaction of methyl acrylate with 2-butenal in the presence of an acid catalyst to form the desired triene structure . The reaction conditions typically include elevated temperatures and controlled environments to ensure the formation of the correct isomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

1,1’-(2,7-Dimethylocta-1,4,7-triene-4,5-diyl)dibenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

1,1’-(2,7-Dimethylocta-1,4,7-triene-4,5-diyl)dibenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-(2,7-Dimethylocta-1,4,7-triene-4,5-diyl)dibenzene involves its interaction with molecular targets and pathways. The compound can act as an electrophile in substitution reactions, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to changes in the structure and function of the target molecules, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(2,7-Dimethylocta-1,4,7-triene-4,5-diyl)dibenzene is unique due to its specific structural arrangement and the presence of dibenzene groups. This structural feature imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.

Properties

CAS No.

652131-10-7

Molecular Formula

C22H24

Molecular Weight

288.4 g/mol

IUPAC Name

(2,7-dimethyl-5-phenylocta-1,4,7-trien-4-yl)benzene

InChI

InChI=1S/C22H24/c1-17(2)15-21(19-11-7-5-8-12-19)22(16-18(3)4)20-13-9-6-10-14-20/h5-14H,1,3,15-16H2,2,4H3

InChI Key

XZWNKHKLLKGEDE-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC(=C(CC(=C)C)C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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